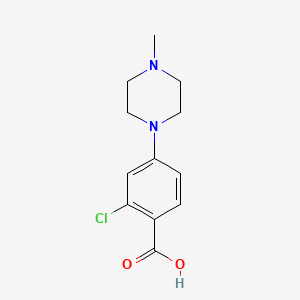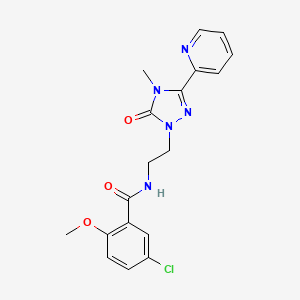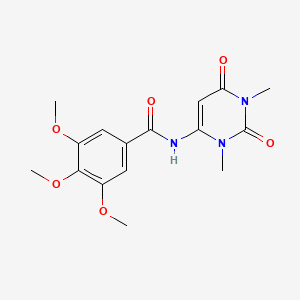
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their various biological activities and are used in several drugs .
Molecular Structure Analysis
The molecular structure analysis of such a compound would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the nature of chemical bonds and functional groups, and the compound’s molecular weight .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its functional groups. The sulfonamide group might undergo hydrolysis, substitution, or elimination reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Synthesis and Biological Screening
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide and its derivatives have been extensively studied for their potential in various scientific applications, particularly focusing on their synthesis and biological screening. These compounds, known for their sulfonamide moiety, have been synthesized and evaluated across multiple studies for their antimicrobial, antiproliferative, and anti-inflammatory properties.
One study highlights the design, synthesis, and molecular docking of N-ethyl-N-methylbenzenesulfonamide derivatives, revealing potent antimicrobial and cytotoxic activities against specific human cell lines, showcasing the significance of the 4-chlorophenyl moiety in enhancing biological activity (Shimaa M. Abd El-Gilil, 2019). Another research effort synthesized N-substituted 6,7-dimethoxy-1,2-benzothiazin(4H)-3-one 1,1-dioxides, providing foundational knowledge for further exploration of sulfonamide-based compounds (P. Catsoulacos, 1971).
Further, sulfonamide hybrid Schiff bases derived from anthranilic acid were developed, demonstrating significant enzyme inhibition and antioxidant potentials. These findings suggest a promising avenue for therapeutic applications, particularly in enzyme inhibition and disease management strategies (Naghmana Kausar et al., 2019). Additionally, efforts to understand the antitubercular potential of sulfonamide derivatives against Mycobacterium tuberculosis have been documented, indicating the versatility of these compounds in addressing various health challenges (Nikil Purushotham & B. Poojary, 2018).
Antimicrobial and Anticancer Properties
The exploration of sulfonamide compounds extends into their antimicrobial and anticancer properties. Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized, showing promising activity against anaerobic Gram-positive bacteria strains, underscoring their potential in antimicrobial applications (J. Sławiński et al., 2013). Similarly, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones exhibited high anti-cancer, anti-inflammatory, and antimicrobial actions, demonstrating the broad-spectrum utility of sulfonamide derivatives in medical research (Shamim Ahmad et al., 2010).
Mécanisme D'action
Mode of Action
The compound likely interacts with its targets through a nucleophilic substitution mechanism . The nitrogen atom in the compound can act as a nucleophile, reacting with electrophilic carbon atoms in other molecules . This reaction can lead to the formation of new bonds and structural changes in the target molecules .
Biochemical Pathways
The compound’s structure suggests it might be involved in reactions at the benzylic position . These reactions typically involve resonance-stabilized carbocations , which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of approximately 199634 might influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound’s nucleophilic substitution mechanism suggests it could cause structural changes in target molecules , potentially affecting their function.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-14-3-2-4-17(13-14)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUXDTAWTLAWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2929216.png)
![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)
![ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2929222.png)
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide](/img/structure/B2929223.png)
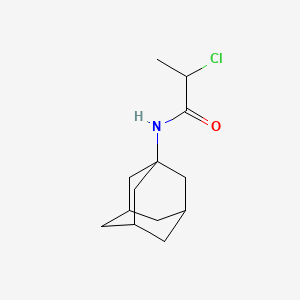
amine](/img/structure/B2929225.png)
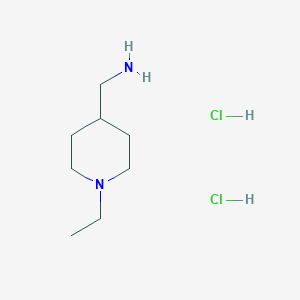
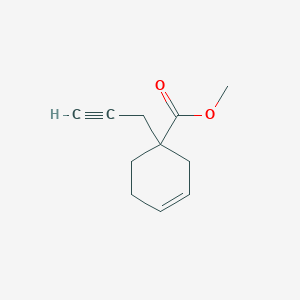
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2929229.png)
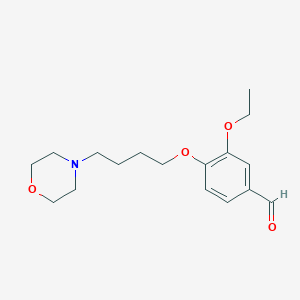
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)
